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Compound of Interest

Compound Name: Upadacitinib Tartrate

Cat. No.: B611593

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays to characterize
the activity of Upadacitinib Tartrate, a selective Janus kinase (JAK) 1 inhibitor. The following
sections detail the mechanism of action, quantitative data on its inhibitory activity, and step-by-
step experimental protocols.

Mechanism of Action

Upadacitinib is a selective JAK inhibitor that demonstrates greater inhibitory potency for JAK1
over JAK2, JAK3, and TYK2.[1][2][3] By inhibiting JAK1, Upadacitinib blocks the
phosphorylation and activation of Signal Transducers and Activators of Transcription (STATS),
which are crucial for the signaling of numerous pro-inflammatory cytokines involved in various
immune-mediated diseases.[4][5][6] This inhibition of the JAK-STAT pathway ultimately leads to
a reduction in the inflammatory response.[7][8] Upadacitinib functions as an adenosine
triphosphate (ATP)-competitive inhibitor, binding to the ATP-binding site of JAK1 to block its
kinase activity.[1][6][9]

Quantitative Data: Inhibitory Activity of Upadacitinib

The inhibitory potency of Upadacitinib has been quantified in both biochemical (cell-free) and
cellular assays. The half-maximal inhibitory concentration (IC50) values from various studies
are summarized below.
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Assay Type Target IC50 (uM) Reference

Biochemical

(Enzymatic) Assays

JAK1L 0.043 - 0.045 [1][2][10]
JAK2 0.109 - 0.12 [1]12]
JAK3 2.1-2.3 [1][2]
TYK2 4.7 [1](2]

Cellular Assays

(Engineered Cell

Lines)

JAK1 0.014 [2][11]
JAK2 0.593 [2][11]
JAK3 1.82 [2]
TYK2

Cellular Assays

(Human Leukocytes)

IL-6 induced pSTAT3

0.0607 [12][13]
(JAK1/JAK2)

IL-7 induced pSTAT5

0.125 [12][13]
(JAK1/JAK3)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway targeted by Upadacitinib and
a general workflow for in vitro cell-based assays.
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Figure 1: Upadacitinib inhibits the JAK-STAT signaling pathway.
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Figure 2: General workflow for in vitro cell-based assays with Upadacitinib.

Experimental Protocols
Inhibition of Cytokine-Induced STAT Phosphorylation in
Human Whole Blood (Ex Vivo)
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This protocol is adapted from studies assessing the pharmacodynamic effects of Upadacitinib
in healthy volunteers.[2][12][14]

Objective: To measure the inhibitory effect of Upadacitinib on cytokine-induced STAT3 and
STAT5 phosphorylation in human whole blood.

Materials:

o Freshly collected human whole blood in sodium heparin tubes.

o Upadacitinib Tartrate stock solution (in DMSO).

o Recombinant human Interleukin-6 (IL-6) and Interleukin-7 (IL-7).

e Phosphate Buffered Saline (PBS).

» Fixation/Permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer, Perm Buffer IlI).

o Fluorochrome-conjugated antibodies against pSTAT3 (e.g., PE-conjugated) and pSTAT5
(e.g., Alexa Fluor 647-conjugated).

Flow cytometer.

Procedure:

e Drug Treatment:

o Aliquot whole blood into flow cytometry tubes.

o Add varying concentrations of Upadacitinib Tartrate or vehicle control (DMSO) to the
blood samples.

o Incubate for 1 hour at 37°C.
e Cytokine Stimulation:

o Prepare working solutions of IL-6 and IL-7 in PBS.
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o Add IL-6 (to assess JAK1/JAK2 signaling) or IL-7 (to assess JAK1/JAK3 signaling) to the
respective tubes.[12][14] A non-stimulated control should also be included.

o Incubate for 15-30 minutes at 37°C.

Fixation and Lysis:

o Immediately after stimulation, add pre-warmed Lyse/Fix Buffer to each tube to stop the
reaction and lyse red blood cells.

o Vortex and incubate at 37°C for 10-15 minutes.

Permeabilization:

o Centrifuge the tubes and discard the supernatant.

o Resuspend the cell pellet in ice-cold Permeabilization Buffer.

o Incubate on ice for 30 minutes.

Staining:

o Wash the cells with PBS containing 1% BSA.

o Add the anti-pSTAT3 and anti-pSTAT5 antibodies to the appropriate tubes.

o Incubate in the dark at room temperature for 30-60 minutes.

Data Acquisition:

o Wash the cells and resuspend in PBS.

o Acquire data on a flow cytometer, gating on the lymphocyte population.

Data Analysis:

o Determine the median fluorescence intensity (MFI) of the pSTAT signal in the stimulated
and unstimulated samples for each drug concentration.
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o Calculate the percentage inhibition of STAT phosphorylation relative to the vehicle-treated,
cytokine-stimulated control.

o Plot the percentage inhibition against the Upadacitinib concentration to determine the 1C50
value.

Inhibition of Cytokine Secretion from Macrophages

This protocol is based on studies investigating the anti-inflammatory effects of Upadacitinib on
macrophage-like cells.[15]

Objective: To assess the ability of Upadacitinib to inhibit the production of pro-inflammatory
cytokines (e.g., TNF-q, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

 RAW 264.7 murine macrophage cell line.

e Complete culture medium (e.g., DMEM with 10% FBS and antibiotics).

o Upadacitinib Tartrate stock solution (in DMSO).

o Lipopolysaccharide (LPS).

o ELISA kits for TNF-a and IL-6.

e 96-well cell culture plates.

Procedure:

o Cell Seeding:
o Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10"5 cells/well.
o Incubate for 12 hours to allow for cell adherence.

e Drug Treatment:
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o Treat the cells with various concentrations of Upadacitinib Tartrate or vehicle control for
1-2 hours.

Stimulation:

o Add LPS to a final concentration of 1 pg/mL to all wells except for the vehicle control.[15]

Incubation:

o Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.

Supernatant Collection:
o Centrifuge the plate to pellet the cells.

o Carefully collect the supernatant for cytokine analysis.

Cytokine Quantification:

o Measure the concentration of TNF-a and IL-6 in the supernatants using the respective
ELISA kits, following the manufacturer's instructions.

Data Analysis:

o Calculate the percentage inhibition of cytokine production for each Upadacitinib
concentration compared to the LPS-stimulated vehicle control.

o Determine the IC50 value for the inhibition of each cytokine.

Inhibition of Fibroblast-Like Synoviocyte (FLS)
Proliferation

This protocol is derived from studies on the effect of Upadacitinib on the proliferation of
fibroblast-like synoviocytes, which are key players in the pathogenesis of rheumatoid arthritis.
[16]

Objective: To determine the effect of Upadacitinib on cytokine-induced proliferation of FLS.
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Materials:

Fibroblast-like synoviocytes (FLS) from psoriatic arthritis patients or a relevant cell line.
o Complete culture medium.
o Upadacitinib Tartrate stock solution (in DMSO).
e Recombinant human IL-9 or IL-22.
e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
e Solubilization solution (e.g., DMSO or acidified isopropanol).
o 96-well cell culture plates.
Procedure:
o Cell Seeding:
o Seed FLS into a 96-well plate at an appropriate density.
o Allow cells to attach overnight.
e Drug Treatment and Stimulation:

o Replace the medium with fresh medium containing various concentrations of
Upadacitinib Tartrate or vehicle control.

o Add IL-9 (e.g., 10 ng/mL) or IL-22 (e.g., 100 ng/mL) to induce proliferation.[16] Include an
unstimulated control.

e |ncubation:
o Incubate for 48-72 hours.

e MTT Assay:
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o Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to
form formazan crystals.

o Remove the medium and add the solubilization solution to dissolve the formazan crystals.

o Data Acquisition:

o Measure the absorbance at 570 nm using a microplate reader.
e Data Analysis:

o Subtract the background absorbance from all readings.

o Calculate the percentage inhibition of cell proliferation for each Upadacitinib concentration
relative to the cytokine-stimulated vehicle control.

o Determine the IC50 value for the inhibition of proliferation.

Western Blot for Phosphorylated JAK and STAT

This protocol can be used to directly visualize the inhibition of JAK-STAT signaling within cells.
[16][17]

Objective: To detect the levels of phosphorylated JAK1 and STAT3 in cell lysates following
treatment with Upadacitinib and cytokine stimulation.

Materials:

e Cells of interest (e.g., FLS, hepatocytes).

o Upadacitinib Tartrate stock solution (in DMSO).

o Appropriate stimulating cytokine (e.g., IL-22, palmitate).

o RIPA lysis buffer with protease and phosphatase inhibitors.
o BCA protein assay Kkit.

o SDS-PAGE gels and electrophoresis equipment.
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 PVDF membrane and transfer apparatus.

e Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

o Primary antibodies against pJAK1, total JAK1, pSTAT3, and total STAT3.

o HRP-conjugated secondary antibody.

e Enhanced chemiluminescence (ECL) substrate.

e Imaging system.

Procedure:

e Cell Treatment:

o Culture cells to 70-80% confluency.

o Treat with Upadacitinib or vehicle for 1-2 hours.

o Stimulate with the appropriate cytokine for a short period (e.g., 15-30 minutes).

Cell Lysis:

o Wash cells with ice-cold PBS and lyse with RIPA buffer.

o Collect lysates and centrifuge to pellet cell debris.

Protein Quantification:

o Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Western Blot:

o Load equal amounts of protein onto an SDS-PAGE gel.

o Separate proteins by electrophoresis and transfer them to a PVDF membrane.

Immunoblotting:
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o Block the membrane with blocking buffer for 1 hour.

o Incubate with primary antibodies overnight at 4°C.

o Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

e Detection:

o Add ECL substrate and visualize the protein bands using an imaging system.

o Data Analysis:

o Quantify the band intensities and normalize the phosphorylated protein levels to the total
protein levels.

o Compare the levels of phosphorylated proteins in Upadacitinib-treated samples to the
cytokine-stimulated vehicle control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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